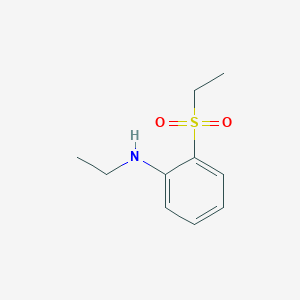

![molecular formula C13H21N B1418539 Tert-butyl[(3,4-dimethylphenyl)methyl]amine CAS No. 1155171-58-6](/img/structure/B1418539.png)

Tert-butyl[(3,4-dimethylphenyl)methyl]amine

Descripción general

Descripción

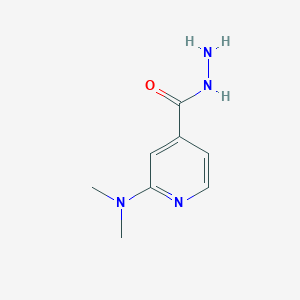

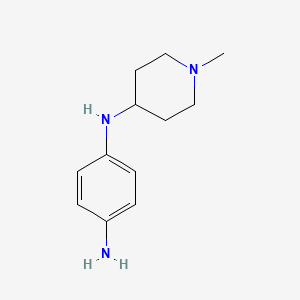

Tert-butyl[(3,4-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N and a molecular weight of 191.31 . It is used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 53 bonds. There are 20 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: The compound has been used in the study of crystal structures .

- Methods of Application: The crystal structure of the compound was determined using X-ray diffraction .

- Results: The crystal structure was determined to be monoclinic with a = 7.3985 (2) Å, b = 16.6978 (5) Å, c = 16.5137 (5) Å, β = 96.699 (3)°, V = 2026.15 (10) Å 3, Z = 4, Rgt ( F ) = 0.0428, wRref ( F 2 ) = 0.1116, T = 90 K .

Synthesis of Biologically Active Compounds

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of biologically active compounds .

- Methods of Application: The compound was synthesized starting from commercially available 4-bromo-1 H -indole and using simple reagents .

- Results: The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Organic Light Emitting Diodes (OLEDs)

- Scientific Field: Materials Science

- Application Summary: The compound has been used in the design and synthesis of blue fluorescent dopants for OLED devices .

- Methods of Application: The compound was synthesized by introducing alkylated N-phenylaniline and alkylated dibenzo[b,d]furan-amine as side groups, based on the pyrene chromophore .

- Results: When used as dopants in OLED devices, both DMP-BP and DBF-BP exhibited device performances with current efficiencies of over 9 cd A −1 and full width at half maximum (FWHM) values of less than 44 nm. Both materials achieved an excellent device lifetime with LT95 values exceeding 200 hours .

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: The compound has been used in the design and synthesis of effective antimicrobial agents .

- Methods of Application: Mono- and di-alkyne-substituted monoboc protected o-phenylenediamines were reacted with different substituted aryl azides which yielded 18 new compounds .

- Results: The compounds showed maximum potency against S. aureus (ATCC 25323) strain with MIC value of 6.25 µg/ml, which is comparable with standard drug ciprofloxacin (MIC 6.25 µg/ml) while remaining compounds showed moderate to weak activity .

Synthesis of Indiacen A and Indiacen B

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .

- Methods of Application: The compound was synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents .

- Results: The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Asymmetric Synthesis of Amines

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the asymmetric synthesis of amines .

- Methods of Application: The compound was synthesized using catalytic enantioselective methods in two steps from the extremely inexpensive oil waste by-product, tert-butyl disulfide .

- Results: The synthesized compound is a potential precursor to a wide range of highly enantioenriched amines .

Propiedades

IUPAC Name |

N-[(3,4-dimethylphenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-10-6-7-12(8-11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMRTUBKAWHZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl[(3,4-dimethylphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

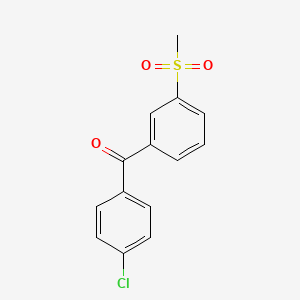

![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)

![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)

![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)